2-Amino-n-isopropylbenzamide

Description

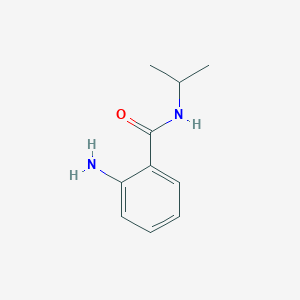

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYJOPJMIEKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041627 | |

| Record name | 2-Amino-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30391-89-0 | |

| Record name | 2-Amino-N-isopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30391-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-isopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030391890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylanthranilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-amino-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(isopropyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-ISOPROPYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9B62A1RWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-isopropylbenzamide: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-isopropylbenzamide, also known as N-isopropylanthranilamide, is a chemical compound belonging to the aminobenzamide class. Its structure, which incorporates a primary aromatic amine and a secondary amide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, with a focus on its applications in pharmaceutical and agrochemical research. While it is widely recognized as a key intermediate in the production of the herbicide Bentazone, recent studies on related aminobenzamides suggest potential applications in medicinal chemistry, warranting a closer examination of its properties.[1][2]

Chemical Structure and Physicochemical Properties

This compound is characterized by an anthranilamide core, where the amide nitrogen is substituted with an isopropyl group. This structure imparts specific chemical characteristics that are crucial for its reactivity and potential biological activity.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 2-amino-N-propan-2-ylbenzamide | [3] |

| CAS Number | 30391-89-0 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Melting Point | 147 °C | [1] |

| Boiling Point (Predicted) | 355.7 ± 25.0 °C | [1] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [1] |

| SMILES | CC(C)NC(=O)C1=CC=CC=C1N | [3] |

| InChIKey | FWQYJOPJMIEKHZ-UHFFFAOYSA-N | [3] |

While specific crystallographic data for this compound is not publicly available, analysis of the closely related N-isopropylbenzamide reveals a monoclinic crystal system with intermolecular N—H⋯O hydrogen bonds linking molecules into chains.[4] The dihedral angle between the amide group and the phenyl ring in N-isopropylbenzamide is 30.0 (3)°, suggesting a non-planar conformation that may influence its binding to biological targets.[4]

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves the ring-opening of isatoic anhydride with isopropylamine.[1][5] This method is efficient and avoids the need for more hazardous reagents.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is based on established literature procedures.[5][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dichloroethane or dimethylformamide (DMF).[5][6]

-

Amine Addition: While stirring, slowly add isopropylamine (1 to 1.2 equivalents) dropwise to the solution. The reaction is exothermic, and the temperature should be maintained between 50-60 °C.[5]

-

Reaction: After the addition is complete, continue stirring the mixture at 50-60 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using an organic solvent like dichloroethane, wash the solution with a saturated sodium carbonate solution and then with water.[1] Separate the organic layer.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product.[7][8][9][10]

-

Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. A common and effective system for this compound is a mixture of dichloromethane and hexane or ethyl acetate and hexane.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7][8]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., dichloromethane or ethyl acetate).

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The pure compound should crystallize out. Cooling the solution further in an ice bath can maximize the yield.

-

Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic Protons: Multiple signals in the range of δ 6.5-7.8 ppm.

-

Amine (NH₂): A broad singlet around δ 4.0-5.5 ppm.

-

Amide (NH): A doublet or triplet around δ 8.0-8.5 ppm.

-

Isopropyl (CH): A multiplet (septet) around δ 4.1-4.3 ppm.

-

Isopropyl (CH₃): A doublet around δ 1.2 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl (C=O): δ 168-170 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-150 ppm.

-

Isopropyl (CH): δ 41-43 ppm.

-

Isopropyl (CH₃): δ 22-24 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[11][12][13][14][15]

-

N-H Stretch (Amine): Two sharp bands around 3350-3450 cm⁻¹.

-

N-H Stretch (Amide): A single band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak around 1630-1660 cm⁻¹.

-

N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The expected molecular ion [M]⁺ would be at m/z = 178. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 179.[3]

-

Fragmentation Pattern: A major fragment observed in the mass spectrum of this compound is at m/z = 120.[3] This corresponds to the loss of the isopropylamino group and the formation of a stable acylium ion. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[16]

The following diagram illustrates the proposed mass spectrometry fragmentation pathway.

Caption: Proposed fragmentation of this compound in MS.

Applications and Biological Relevance

Agrochemical Intermediate

The primary industrial application of this compound is as a precursor in the synthesis of the herbicide Bentazone.[1] It is also recognized as an environmental degradation product of Bentazone.[3][17]

Potential in Drug Discovery

The aminobenzamide scaffold is present in a number of biologically active compounds. While there is no extensive research on the specific biological activities of this compound, related compounds have shown promise. For instance, a recent study highlighted that newly synthesized 2-amino-N-phenethylbenzamides exhibit spasmolytic activity and could be potential candidates for treating Irritable Bowel Syndrome (IBS).[2] These compounds were shown to have a relaxation effect and also demonstrated anti-inflammatory properties.[2]

Additionally, other aminobenzamide derivatives have been investigated for a range of therapeutic applications, including as antimicrobial agents.[18] The structural features of this compound make it a candidate for further investigation in these and other therapeutic areas. It is also listed as a useful biochemical for proteomics research, although specific applications are not detailed.[19]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94411, this compound. Retrieved from [Link].

- Google Patents (n.d.). Synthesis method of bentazone midbody this compound.

-

Royal Society of Chemistry (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Retrieved from [Link].

-

ChemBK (2024). 2-AMINO-N-ISOPROPYL BENZAMIDE. Retrieved from [Link].

-

Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. (n.d.). Retrieved from [Link].

-

PrepChem.com (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link].

-

Agriculture and Environment Research Unit (AERU) (2022). This compound. Retrieved from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

- Google Patents (n.d.). Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.

-

ResearchGate (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Retrieved from [Link].

-

CUNY Queensborough Community College (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link].

-

Stephenson, G. A., & van Oosten, E. M. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1005. [Link].

-

Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].

-

Organic Syntheses (n.d.). Procedure. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. Retrieved from [Link].

-

Al-Azmi, A. F., et al. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(11), 2843. [Link].

-

CUNY City College (n.d.). Purification by Recrystallization. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link].

-

Specac Ltd (n.d.). Interpreting Infrared Spectra. Retrieved from [Link].

-

OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link].

-

University of California, Los Angeles (n.d.). IR Chart. Retrieved from [Link].

-

Royal Society of Chemistry (2014). Supporting Information: Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2806546, 2-amino-N-(4-isopropylphenyl)benzamide. Retrieved from [Link].

-

ResearchGate (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Retrieved from [Link].

-

Solubility Data Series (n.d.). Ht..~SONHR. Retrieved from [Link].

-

University of Alabama at Birmingham (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link].

-

Atanasova, M., et al. (2024). 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1653335, 2-amino-N-propylbenzamide. Retrieved from [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H14N2O | CID 94411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101967109B - Synthesis method of bentazone midbody this compound - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. mt.com [mt.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. benchchem.com [benchchem.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. This compound [sitem.herts.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. scbt.com [scbt.com]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Amino-n-isopropylbenzamide (CAS: 30391-89-0)

Abstract

This technical guide provides a comprehensive overview of 2-Amino-n-isopropylbenzamide (CAS No. 30391-89-0), a key chemical intermediate. While its primary industrial application is in the synthesis of the herbicide Bentazone, the 2-aminobenzamide scaffold is of significant interest in medicinal chemistry. This document details the physicochemical properties, established synthesis protocols with mechanistic explanations, analytical methodologies for characterization, and a discussion of its toxicological profile. Furthermore, it explores the potential, yet underexplored, biological activities of the 2-aminobenzamide class of compounds, offering a forward-looking perspective for its application in research and development.

Core Compound Identification and Properties

This compound, also known as N-Isopropylanthranilamide, is an organic compound belonging to the aminobenzamide family. Its structure features a primary amine and a secondary amide functional group substituted on a benzene ring in an ortho configuration.

Physicochemical & Structural Data

A summary of the key properties for this compound is presented below. These values are compiled from various chemical data repositories and supplier specifications.

| Property | Value | Reference(s) |

| CAS Number | 30391-89-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | 2-amino-N-(propan-2-yl)benzamide | [3] |

| Synonyms | N-Isopropylanthranilamide, Anthranilic acid isopropyl amide | [2][3] |

| Appearance | Solid, Off-White to Light Brown | |

| Melting Point | 147 °C | [1] |

| Boiling Point (Predicted) | 355.7 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| SMILES | CC(C)NC(=O)C1=CC=CC=C1N | [3] |

| InChIKey | FWQYJOPJMIEKHZ-UHFFFAOYSA-N | [3] |

Synthesis and Mechanism

The most prevalent and industrially relevant synthesis of this compound proceeds via the ring-opening of isatoic anhydride with isopropylamine. This method is efficient and avoids harsh reaction conditions.

Reaction Scheme

The reaction involves the nucleophilic acyl substitution of isopropylamine on isatoic anhydride, leading to the formation of the desired amide and the extrusion of carbon dioxide.

Caption: General Synthesis of this compound.

Mechanistic Rationale

The synthesis is a classic example of nucleophilic attack on an anhydride.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of isatoic anhydride.

-

Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

-

Ring Opening & Decarboxylation: The ring opens, and a subsequent rearrangement leads to the elimination of a molecule of carbon dioxide (CO₂), which is thermodynamically favorable and drives the reaction to completion.

This mechanism explains the choice of reagents. Isatoic anhydride is an excellent electrophile and a convenient, stable source of an activated 2-aminobenzoyl group. Primary amines like isopropylamine are sufficiently nucleophilic to initiate the reaction. The choice of a non-protic solvent like dichloroethane prevents unwanted side reactions.

Detailed Synthesis Protocol

The following protocol is adapted from established patent literature for the synthesis of this compound as an intermediate for Bentazone.

Materials:

-

Isatoic anhydride

-

Isopropylamine

-

Dichloroethane (DCE)

-

Saturated sodium carbonate solution

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, heating mantle, and addition funnel, dissolve isatoic anhydride in dichloroethane.

-

Warm the solution to a temperature of 50-60 °C.

-

Slowly add isopropylamine dropwise to the heated solution over a period of approximately 3 hours, maintaining the temperature between 50-60 °C.

-

After the addition is complete, continue to stir the reaction mixture at 50-60 °C for an additional 0.5-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium carbonate solution, followed by water, to remove unreacted starting materials and acidic byproducts.

-

Separate the organic layer containing the product. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

Applications and Industrial Relevance

Primary Application: Herbicide Synthesis

The predominant industrial use of this compound is as a crucial precursor in the manufacture of Bentazone.[1] Bentazone is a selective post-emergence herbicide used to control broadleaf weeds and sedges in a variety of crops, including soybeans, rice, corn, and peanuts.[1] The synthesis involves the cyclization of this compound with a suitable reagent to form the thiadiazinone ring system characteristic of Bentazone.

Caption: Role as an intermediate in Bentazone synthesis.

Role as a Metabolite

In environmental and toxicological studies, this compound is recognized as a transformation product or metabolite of Bentazone.[3] Its presence in soil or water samples can indicate the prior use and subsequent degradation of the parent herbicide. This makes it a key analyte in environmental monitoring and residue analysis.[5]

Potential Research Applications

Some suppliers list the compound as being "useful for proteomics research".[2] However, a thorough review of scientific literature reveals no specific, published applications or protocols supporting this claim. It is plausible that it could be used as a building block in the synthesis of chemical probes or affinity matrices, but this remains a theoretical application without direct evidence.

Analytical Characterization

Robust analytical methods are essential for quality control during synthesis and for monitoring the compound in environmental or biological matrices. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Chromatographic Methods

Reverse-phase HPLC (RP-HPLC) is a suitable method for the separation and quantification of this compound.[2][6]

Representative HPLC Protocol:

-

Column: C18 stationary phase (e.g., Newcrom R1).[7]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility).[2][7]

-

Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.

-

Justification: This method provides excellent resolution for small aromatic molecules. The C18 column separates compounds based on hydrophobicity, and the acidified mobile phase ensures good peak shape by suppressing the ionization of the primary amine. Formic acid is a volatile buffer, making it ideal for subsequent analysis by mass spectrometry (LC-MS).

Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been utilized for the identification and quantification of this compound, particularly in the context of metabolite analysis.[1][2]

-

LC-MS/MS: This is the method of choice for sensitive and selective quantification in complex matrices like blood or environmental samples.[2] Electrospray ionization (ESI) in positive ion mode would be effective due to the basicity of the amine groups. Selected Reaction Monitoring (SRM) can be used to monitor specific precursor-to-product ion transitions, providing high specificity and low detection limits.

Potential Biological Activity and Future Directions

While this compound itself is not an established therapeutic agent, its core chemical scaffold, the 2-aminobenzamide moiety, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been shown to possess a wide range of biological activities.

-

Antimicrobial Activity: Studies on various N-substituted 2-aminobenzamide derivatives have demonstrated significant antibacterial and antifungal properties.[8][9] The mechanism often involves interaction with microbial cellular processes.

-

HDAC Inhibition: More complex derivatives of 2-aminobenzamide have been designed as potent histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.[10]

-

Analgesic Properties: Research has identified certain 2-aminobenzamide derivatives with analgesic effects, independent of prostaglandin synthesis inhibition, suggesting novel mechanisms of action.[11]

Expert Insight: The presence of the primary amine and the N-isopropylamide group on the this compound molecule provides two key vectors for chemical modification. For drug development professionals, this compound represents an excellent starting point for library synthesis. Derivatization of the primary amine or modification of the N-alkyl group could be explored to optimize binding to various biological targets, potentially leading to the discovery of new therapeutic agents in oncology, infectious diseases, or pain management.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If ingested, seek medical attention.[12]

Conclusion

This compound (CAS: 30391-89-0) is a well-characterized compound with a primary, validated role as an intermediate in the agrochemical industry. Its synthesis is straightforward and efficient. For researchers in chemistry and material science, it serves as a reliable building block. For scientists in drug discovery, while the compound itself has no defined pharmacological role, its 2-aminobenzamide core represents a versatile and promising scaffold for the development of novel therapeutics. Future research should focus on exploring the synthetic derivatization of this molecule to unlock its potential in medicinal chemistry.

References

-

ChemBK. (2024). 2-AMINO-N-ISOPROPYL BENZAMIDE. Retrieved from [Link]

-

Abdellattif, M. H., El-Bordiny, E. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3532-3544. Available from: [Link]

-

Joint FAO/WHO Meeting on Pesticide Residues. (2018). Bentazone (172) Residue and Analytical Aspects. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of bentazone midbody this compound. CN101885710A.

-

Abdellattif, M. H., El-Bordiny, E. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Retrieved from [Link]

-

Cho, B., Kim, S., et al. (2017). Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry. Forensic Science International, 278, 304-312. Available from: [Link]

-

SIELC Technologies. (2018). Separation of 2-Amino-N-(1-methylethyl)benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

LookChem. (n.d.). Cas 30391-89-0, ANTHRANILIC ACID ISOPROPYLAMIDE. Retrieved from [Link]

-

Unz, F., et al. (1987). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. PubMed. Retrieved from [Link]

-

AERU. (n.d.). Pesticide properties for this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

Liu, Y., Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 173, 185-202. Available from: [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, this compound. Retrieved from [Link].

Sources

- 1. "Analysis of bentazon and its metabolites in urine and blood" by M.-F. Chen, H.-P. Li et al. [jfda-online.com]

- 2. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H14N2O | CID 94411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

N-Isopropylanthranilamide physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Isopropylanthranilamide

Introduction

N-Isopropylanthranilamide, with the CAS Number 30391-89-0, is a derivative of anthranilic acid, positioning it within the broader class of ortho-amino benzamides.[1] Its structure, featuring a primary aromatic amine, a secondary amide, and an isopropyl group, imparts a unique combination of properties that make it a molecule of interest for researchers in medicinal chemistry and materials science. As a synthetic intermediate, it serves as a building block for more complex heterocyclic systems, leveraging the reactivity of its dual functional groups. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization, designed for scientists and drug development professionals.

Chemical Identity and Structure

The fundamental characteristics of a molecule are dictated by its structure. N-Isopropylanthranilamide combines an aromatic core with functional groups capable of hydrogen bonding and nucleophilic/electrophilic interactions.

Core Identifiers

| Property | Value |

| IUPAC Name | 2-Amino-N-(propan-2-yl)benzamide |

| Synonyms | N-Isopropyl-2-aminobenzamide, Anthranilic acid isopropylamide[1] |

| CAS Number | 30391-89-0[1] |

| Molecular Formula | C₁₀H₁₄N₂O[1] |

| Molecular Weight | 178.23 g/mol [1] |

Molecular Structure

The arrangement of the functional groups—the primary aromatic amine (position 2) and the N-isopropyl carboxamide (position 1)—allows for intramolecular hydrogen bonding, which can influence its conformation and physical properties, such as melting point and solubility.

Caption: Chemical structure of N-Isopropylanthranilamide.

Physicochemical Properties

The physical properties of N-Isopropylanthranilamide are a direct consequence of its molecular weight and the intermolecular forces it can form, primarily hydrogen bonds and van der Waals interactions.

Summary of Physical Data

| Property | Value | Source |

| Melting Point | 147 °C | [1] |

| Boiling Point | 355.7 ± 25.0 °C | Predicted[1] |

| Density | 1.077 ± 0.06 g/cm³ | Predicted[1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from structure |

Expert Insight: The relatively high melting point of 147 °C for a molecule of this size is indicative of strong intermolecular forces.[1] The presence of both a hydrogen bond donor (amine and amide N-H) and acceptor (amide C=O and amine N) facilitates the formation of a stable crystal lattice, requiring significant thermal energy to disrupt. Its predicted high boiling point further supports this observation.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While specific experimental spectra are not publicly cataloged, the expected data can be reliably predicted based on the molecule's functional groups and structure.[2][3]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~7.5-6.5 ppm: Multiplets (4H, aromatic protons). ~5.5 ppm: Broad singlet (2H, -NH₂ protons). ~8.0 ppm: Broad singlet (1H, amide -NH- proton). ~4.2 ppm: Septet (1H, isopropyl -CH-). ~1.2 ppm: Doublet (6H, isopropyl -CH₃ protons). |

| ¹³C NMR | ~168 ppm: Amide carbonyl carbon. ~148-115 ppm: 6 aromatic carbons. ~42 ppm: Isopropyl -CH- carbon. ~22 ppm: Isopropyl -CH₃ carbons. |

| IR (cm⁻¹) | 3450-3300: Two N-H stretch bands (primary amine). ~3300: Single N-H stretch band (secondary amide). ~1640: C=O stretch (amide I band). ~1600, ~1450: C=C aromatic ring stretches. |

| Mass Spec (EI) | m/z 178: Molecular ion (M⁺). m/z 163: [M-CH₃]⁺. m/z 135: [M-C₃H₇]⁺. m/z 120: [C₇H₆NO]⁺ (from amide cleavage). |

Causality in Spectroscopy:

-

¹H NMR: The chemical shifts are determined by the electronic environment. Aromatic protons are deshielded by the ring current. The amide proton is typically downfield due to the electron-withdrawing nature of the adjacent carbonyl group. The splitting pattern (septet and doublet) is a classic signature of an isopropyl group due to the n+1 rule.[4]

-

IR Spectroscopy: The positions of the stretching frequencies correspond to the bond strengths and masses of the atoms involved. The two distinct N-H bands for the primary amine arise from symmetric and asymmetric stretching modes.[5] The amide carbonyl stretch is a strong, sharp signal and is a key diagnostic peak.[6]

Synthesis and Reactivity

N-Isopropylanthranilamide is readily synthesized via a robust and high-yielding reaction, making it an accessible starting material. Its reactivity is governed by its nucleophilic amine and the stability of the amide bond.

Synthetic Pathway from Isatoic Anhydride

The most direct and common synthesis involves the reaction of isatoic anhydride with isopropylamine.[7][8] This reaction is mechanistically elegant: the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The resulting intermediate is unstable and readily loses carbon dioxide to form the final amide product. This method is favored for its operational simplicity and the fact that the only byproduct is a gas (CO₂), which simplifies purification.[8]

Caption: General workflow for the synthesis of N-Isopropylanthranilamide.

Experimental Protocol: Synthesis of N-Isopropylanthranilamide

This protocol is a self-validating system; successful synthesis can be confirmed by comparing the physical (melting point) and spectroscopic data of the product against the reference values.

-

Reagents & Equipment:

-

Isatoic Anhydride (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification glassware

-

-

Procedure:

-

To a stirred solution of isatoic anhydride in the chosen solvent, add isopropylamine dropwise at room temperature.

-

Causality: The slow addition controls the initial exotherm from the amine-anhydride reaction.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of CO₂ gas should be observed.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Trustworthiness: This step removes excess solvent and any unreacted isopropylamine.

-

-

Workup & Purification:

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute aqueous HCl (to remove any residual amine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

-

Confirm the purity and identity via melting point determination and spectroscopic analysis (NMR, IR).

-

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the primary amine, the amide bond, and the aromatic ring.

Caption: Key reactive sites on the N-Isopropylanthranilamide molecule.

-

Primary Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. Its position ortho to the amide can facilitate cyclization reactions to form heterocycles like quinazolinones.

-

Amide Bond (-CONH-): The amide bond is generally stable but can be hydrolyzed to anthranilic acid and isopropylamine under strong acidic or basic conditions with heating.

-

Aromatic Ring: The amine group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (positions 3 and 5).

Safety and Handling

N-Isopropylanthranilamide should be handled using standard laboratory safety protocols. As with many aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Conclusion

N-Isopropylanthranilamide is a well-defined chemical entity with predictable and useful properties. Its straightforward synthesis from isatoic anhydride makes it readily accessible.[8] The combination of a nucleophilic primary amine and a stable amide linkage on an aromatic scaffold provides a versatile platform for further chemical modification, particularly in the synthesis of heterocyclic compounds relevant to pharmaceutical and materials science research. The data and protocols presented in this guide offer a robust foundation for its use in a research and development setting.

References

-

ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Online] Available at: [Link]

-

Journal of the American Chemical Society. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. [Online] Available at: [Link]

-

Wikipedia. Isatoic anhydride. [Online] Available at: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Online] Available at: [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Online] Available at: [Link]

-

Jack Westin. Nmr Spectroscopy - Molecular Structure And Absorption Spectra. [Online] Available at: [Link]

-

University of Wisconsin-Madison, McMahon Research Group. Spectroscopy and Spectrometry in Organic Chemistry. [Online] Available at: [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Online] Available at: [Link]

Sources

- 1. 30391-89-0 CAS MSDS (ANTHRANILIC ACID ISOPROPYLAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 3. lehigh.edu [lehigh.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]

2-Amino-n-isopropylbenzamide molecular weight and formula

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzamide

Compound Overview and Significance

This compound, also known by its IUPAC name 2-amino-N-propan-2-ylbenzamide, is a synthetic chemical compound with notable relevance in both agrochemical and materials science research. Primarily recognized as a key intermediate in the synthesis of the herbicide Bentazone, it also serves as a principal environmental transformation product, or metabolite, of this widely used agricultural chemical[1][2][3]. Its utility extends to being a versatile biochemical for laboratory use and a precursor in pharmaceutical synthesis and advanced materials applications, such as the functionalization of carbon nanotubes[4][5][6]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Core Compound Identification and Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Identity

The compound is identified by several names and registry numbers, ensuring its unambiguous recognition in scientific literature and chemical databases.

| Identifier | Value |

| IUPAC Name | 2-amino-N-propan-2-ylbenzamide[1] |

| CAS Number | 30391-89-0[1][2][4][5] |

| Synonyms | N-Isopropylanthranilamide, Anthranilic acid isopropylamide[1][5] |

| EC Number | 250-175-4[2][7] |

| PubChem CID | 94411[1] |

Molecular Formula and Weight

The elemental composition and mass are critical for stoichiometric calculations in synthesis and for analytical characterization via mass spectrometry.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O[1][2][4][5] |

| Molecular Weight | 178.23 g/mol [1][5] |

| Exact Mass | 178.110613074 Da[1][2] |

Physicochemical Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices of solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Physical State | Solid | [8] |

| Melting Point | 147 °C | [2][4] |

| Boiling Point | 355.7 °C (Predicted) | [2][4] |

| Density | 1.077 g/cm³ (Predicted) | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| LogP | 1.39 - 2.38 | [2][8] |

Synthesis and Mechanism

The primary route for synthesizing this compound involves the reaction between isatoic anhydride and isopropylamine. This method is advantageous as it avoids the need for strictly anhydrous conditions, streamlining the production process[9].

Reaction Pathway and Causality

The synthesis is a nucleophilic acyl substitution reaction. Isopropylamine, a primary amine, acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This choice of starting material is deliberate; isatoic anhydride is a stable and readily available precursor that efficiently generates the desired ortho-amino benzamide structure upon ring-opening and subsequent decarboxylation. The reaction is typically performed in a solvent like dichloroethane at a moderately elevated temperature (50-60 °C) to ensure an adequate reaction rate without promoting side reactions[4][9].

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is derived from established methods for the preparation of this compound[4][9]. The self-validating nature of this protocol lies in the clear phase separation and product isolation following the aqueous wash, which confirms the removal of water-soluble impurities.

Materials:

-

Isatoic anhydride

-

Isopropylamine

-

Dichloroethane

-

Saturated sodium carbonate solution

-

Reaction flask with condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

Procedure:

-

Setup: In a well-ventilated fume hood, equip a reaction flask with a condenser, dropping funnel, and magnetic stirrer.

-

Dissolution: Dissolve isatoic anhydride in dichloroethane within the reaction flask.

-

Heating: Gently warm the solution to 50-60 °C using a heating mantle.

-

Addition of Amine: Add isopropylamine dropwise to the warm solution over a period of approximately 3 hours. Maintaining a slow addition rate is crucial to control the exothermic reaction.

-

Reaction: Once the addition is complete, maintain the reaction mixture at 50-60 °C for an additional 0.5 to 2 hours to ensure the reaction goes to completion[9].

-

Workup: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer with a saturated sodium carbonate solution to remove unreacted starting materials and acidic byproducts.

-

Isolation: Separate the organic layer containing the light yellow this compound solution[4].

-

Solvent Removal: Remove the dichloroethane solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Applications in Scientific Research

The utility of this compound spans several scientific disciplines.

Agrochemical Intermediate and Metabolite

The primary industrial application of this compound is as a direct precursor in the manufacturing of Bentazone, a selective post-emergence herbicide used to control broadleaf weeds in various crops like soybeans, rice, and corn[2][4]. Its chemical structure is integral to forming the final thiadiazinone ring of the active herbicide[4]. Furthermore, environmental and toxicological studies frequently monitor for this compound as it is a known soil metabolite of Bentazone, making it an important analyte for assessing the environmental fate of the parent herbicide[1][3].

Pharmaceutical and Biochemical Research

It is classified as a useful biochemical for proteomics research and can serve as a building block in the synthesis of more complex pharmaceutical intermediates[4][5]. Its bifunctional nature—possessing both an amine and an amide group—allows for diverse chemical modifications.

Materials Science

Recent research has demonstrated the use of related aminobenzamides in the functionalization of multi-walled carbon nanotubes (MWCNTs)[6]. By reacting isatoic anhydride with an amine in the presence of MWCNTs, amide groups can be covalently attached to the nanotube surface. This modification enhances the solubility and processability of MWCNTs and introduces active sites for further chemical transformations, potentially leading to new composite materials or drug delivery systems[6].

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.

-

Mass Spectrometry (MS): Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are used to confirm its molecular weight and fragmentation patterns[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are often available from commercial suppliers for reference[10].

Safety, Handling, and Disposal

Proper handling is essential due to the compound's hazardous properties.

Hazard Identification

The compound is classified as an irritant. Safety data sheets indicate that it is irritating to the eyes, respiratory system, and skin[4][11]. Standard hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling and Storage

All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11].

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

Storage:

-

Store in a tightly closed container in a cool, dry place[11].

-

Some suppliers recommend storage at -20°C under an inert atmosphere for long-term stability[2].

Disposal:

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations[11].

Caption: Standard safety workflow for handling this compound.

Conclusion

This compound is a compound of significant practical importance, primarily as a cornerstone intermediate for the herbicide Bentazone and as an indicator of its environmental degradation. Its well-defined synthesis, coupled with emerging applications in materials science and its utility as a research biochemical, ensures its continued relevance to scientists and development professionals. A thorough understanding of its chemical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in any research or industrial setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-N-ISOPROPYL BENZAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of bentazone midbody this compound.

-

AERU. (n.d.). This compound. University of Hertfordshire. Retrieved from [Link]

-

ARKANLABS. (n.d.). This compound, 50 MG. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs. Retrieved from [Link]

Sources

- 1. This compound | C10H14N2O | CID 94411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. chemnet.com [chemnet.com]

- 8. Hit2Lead | this compound | CAS# 30391-89-0 | MFCD00143620 | BB-4028553 [hit2lead.com]

- 9. CN101967109B - Synthesis method of bentazone midbody this compound - Google Patents [patents.google.com]

- 10. 30391-89-0|this compound|BLD Pharm [bldpharm.com]

- 11. echemi.com [echemi.com]

Spectroscopic Data for 2-Amino-n-isopropylbenzamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Amino-n-isopropylbenzamide (C₁₀H₁₄N₂O, CAS No: 30391-89-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and analytical verification of this compound.

Introduction

This compound is a chemical compound of interest in various fields, including as a potential intermediate in pharmaceutical synthesis. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide presents a detailed examination of its spectroscopic signature, underpinned by data from reputable sources and established analytical protocols.

The molecular structure of this compound, featuring an aromatic ring, an amide linkage, and an isopropyl group, gives rise to a distinct set of signals in different spectroscopic analyses. Understanding these spectral features is crucial for any scientific endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below is an analysis of both ¹³C and ¹H NMR data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The data presented here is sourced from publicly available databases.[1]

Table 1: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168.9 | C=O (Amide Carbonyl) |

| 148.1 | C-NH₂ (Aromatic C2) |

| 132.2 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 117.2 | Aromatic C-H |

| 116.1 | Aromatic C-H |

| 115.4 | C-C=O (Aromatic C1) |

| 41.8 | CH (isopropyl) |

| 22.8 | CH₃ (isopropyl) |

Interpretation of the ¹³C NMR Spectrum:

The downfield signal at approximately 168.9 ppm is characteristic of the amide carbonyl carbon. The signal at 148.1 ppm corresponds to the aromatic carbon directly attached to the amino group (C2). The aromatic region displays four distinct signals, consistent with a substituted benzene ring where symmetry is broken. The aliphatic region shows a signal for the methine carbon of the isopropyl group around 41.8 ppm and a signal for the two equivalent methyl carbons at approximately 22.8 ppm.

¹H NMR Spectroscopy

As of the latest search, a publicly available experimental ¹H NMR spectrum for this compound could not be located. Therefore, the following data is a predicted spectrum based on established chemical shift principles and spectral data of analogous structures.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.3 | m | 2H | Aromatic-H |

| ~ 6.8 - 6.6 | m | 2H | Aromatic-H |

| ~ 6.0 | br s | 1H | Amide N-H |

| ~ 5.5 | br s | 2H | Amine NH₂ |

| ~ 4.2 | sept | 1H | Isopropyl CH |

| ~ 1.2 | d | 6H | Isopropyl CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic protons are expected to appear as complex multiplets in the range of 6.6 to 7.5 ppm. The amide proton (N-H) would likely be a broad singlet around 6.0 ppm, with its chemical shift being solvent-dependent. The two protons of the primary amine (NH₂) are also anticipated to be a broad singlet around 5.5 ppm. The isopropyl group should exhibit a septet for the methine proton (CH) at approximately 4.2 ppm, coupled to the six equivalent methyl protons, which would appear as a doublet around 1.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Detailed Steps:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.

-

Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, multiplicities, and integrals, which are then correlated to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Strong | N-H stretching (primary amine, NH₂) |

| ~ 3300 | Medium | N-H stretching (secondary amide) |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~ 2970 - 2870 | Medium | C-H stretching (aliphatic, isopropyl) |

| ~ 1640 | Strong | C=O stretching (Amide I band) |

| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |

| ~ 1540 | Medium | N-H bending (Amide II band) |

| ~ 750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Note: The data is based on typical ranges for the respective functional groups and may vary slightly from an experimental spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) should appear in the region of 3400-3300 cm⁻¹. The strong absorption band around 1640 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, is expected around 1540 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1480 cm⁻¹ region. The presence of an ortho-disubstituted benzene ring can be inferred from a strong C-H out-of-plane bending absorption around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Workflow for ATR-FTIR Data Acquisition

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

-

Prepare the Instrument: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Take a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean Up: Clean the ATR crystal thoroughly after the measurement.

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 178 | High | Molecular Ion [M]⁺ |

| 163 | Medium | [M - CH₃]⁺ |

| 120 | High | [M - C₃H₇N]⁺ or [C₇H₆NO]⁺ |

| 92 | High | [C₆H₆N]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 178, corresponding to the molecular weight of this compound. A common fragmentation pathway for amides is the alpha-cleavage, which in this case would lead to the loss of a methyl group from the isopropyl moiety, resulting in a fragment at m/z 163. Another significant fragmentation is the McLafferty rearrangement or cleavage of the amide bond, which can lead to the formation of the benzoyl cation derivative at m/z 120. The peak at m/z 92 likely corresponds to the aminotropylium ion or a related aromatic fragment.

Key Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in MS.

Experimental Protocol for GC-MS

Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Detailed Steps:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the gas chromatograph.

-

Gas Chromatography: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that is then interpreted.

Conclusion

The spectroscopic data presented in this guide, encompassing NMR, IR, and MS, provide a robust analytical foundation for the identification and characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of the compound's molecular structure, from its carbon-hydrogen framework and functional groups to its molecular weight and fragmentation behavior. The provided protocols offer standardized methodologies for obtaining reliable and reproducible data, ensuring scientific rigor in research and development applications.

References

Sources

An In-Depth Technical Guide to 2-Amino-N-isopropylbenzamide: From Synthesis to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N-isopropylbenzamide, a versatile chemical intermediate. While primarily recognized for its role in the agrochemical industry, the broader class of 2-aminobenzamides, to which it belongs, exhibits a wide spectrum of biological activities. This document will delve into its synthesis, established applications, and the untapped potential suggested by the pharmacological profiles of its structural analogs, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction to this compound

This compound, also known as N-isopropylanthranilamide, is an organic compound with the chemical formula C₁₀H₁₄N₂O.[1] It is a derivative of anthranilic acid, characterized by an amino group at the 2-position of the benzene ring and an N-isopropyl-substituted amide group. Its primary significance lies in its role as a key intermediate in the synthesis of the herbicide Bentazone.[2] Furthermore, it is recognized as a metabolite of Bentazone in the environment.[3][4] While its direct pharmacological applications are not extensively documented, the 2-aminobenzamide scaffold is a common feature in a variety of biologically active molecules, suggesting a potential for broader applications.[5][6][7][8]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30391-89-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molar Mass | 178.23 g/mol | [2] |

| Melting Point | 147 °C | [2] |

| Boiling Point (Predicted) | 355.7 ± 25.0 °C | [2] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [2] |

| IUPAC Name | 2-amino-N-propan-2-ylbenzamide | [9] |

Spectroscopic Data:

-

¹³C NMR: Spectral data is available on platforms like PubChem, which can be used for structural verification.[9]

-

Mass Spectrometry (GC-MS & LC-MS): Mass spectrometry data is available, aiding in molecular weight determination and fragmentation analysis.[9]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify functional groups.[9]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the ring-opening of isatoic anhydride with isopropylamine.[2] This reaction is mechanistically straightforward, with the nucleophilic amine attacking one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the final product.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives.[2][10]

Materials:

-

Isatoic anhydride

-

Isopropylamine

-

Dichloroethane (or another suitable solvent like DMF)

-

Saturated sodium carbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride in dichloroethane.

-

While stirring and gently warming the solution, add isopropylamine dropwise.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for approximately 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium carbonate solution to remove any unreacted starting material and acidic byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of this compound.

Established Applications and Environmental Fate

Intermediate in Herbicide Synthesis

The primary industrial application of this compound is as a precursor for the synthesis of Bentazone, a selective post-emergence herbicide.[2] Bentazone is widely used to control broadleaf weeds in various crops.[2] The synthesis involves the cyclization of this compound with a suitable reagent to form the benzothiadiazinone dioxide ring system of Bentazone.

Caption: Role of this compound in Bentazone synthesis.

Metabolite of Bentazone

This compound is a known environmental transformation product of Bentazone.[3][4][9] In soil and aquatic environments, Bentazone can undergo microbial degradation, which involves the cleavage of the benzothiadiazine ring to form this compound.[3][4] This metabolite can be further hydrolyzed to anthranilic acid.[4] Understanding this metabolic pathway is crucial for assessing the environmental fate and potential impact of Bentazone usage.

Caption: Environmental metabolism of Bentazone to this compound.

Potential Pharmacological Activities of the 2-Aminobenzamide Scaffold

While direct pharmacological studies on this compound are scarce, the broader class of 2-aminobenzamide (or anthranilamide) derivatives has been extensively investigated, revealing a diverse range of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

Antimicrobial Activity

Several studies have reported the synthesis of 2-aminobenzamide derivatives with significant antimicrobial properties.[5][10] These compounds have shown activity against various bacterial and fungal strains.[5] The mechanism of action is often attributed to the specific substitutions on the benzamide core, which can influence the molecule's ability to interact with microbial targets.

Anticancer Activity

The 2-aminobenzamide scaffold is present in a number of compounds with demonstrated anticancer activity.[7] For instance, certain derivatives have been shown to induce apoptosis in human colon and breast cancer cell lines.[7] The flexibility and nature of the substituents on the amide nitrogen and the aromatic ring play a crucial role in their antiproliferative effects.

Enzyme Inhibition

-

Histone Deacetylase (HDAC) Inhibition: 2-Aminobenzamide derivatives have been designed as potent and selective HDAC inhibitors.[6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

-

Cholinesterase and Monoamine Oxidase Inhibition: Recent research has explored anthranilamide derivatives as potential treatments for neurodegenerative disorders by targeting cholinesterases and monoamine oxidases.[11] Certain derivatives have emerged as potent dual inhibitors of these enzymes.[11]

-

Factor Xa Inhibition: Novel anthranilamide-based derivatives have been synthesized and evaluated as Factor Xa inhibitors, showing promise as anticoagulants for the treatment of thrombotic diseases.[8]

Caption: Diverse pharmacological potential of the 2-aminobenzamide scaffold.

Future Research Directions

The established synthetic accessibility of this compound, coupled with the proven pharmacological potential of its structural class, presents several exciting avenues for future research:

-

Library Synthesis and Screening: A library of derivatives of this compound could be synthesized by modifying the amino group or the aromatic ring. This library could then be screened against a panel of biological targets, including microbial strains, cancer cell lines, and key enzymes implicated in various diseases.

-

Structure-Activity Relationship (SAR) Studies: For any identified "hits," detailed SAR studies could be conducted to optimize the potency and selectivity of the compounds.

-

Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding modes of this compound derivatives to various biological targets, guiding the design of more effective analogs.

-

Pharmacokinetic Profiling: Promising lead compounds would require thorough pharmacokinetic profiling (ADME/Tox) to assess their drug-like properties.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5127. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, J. (2023). Multiple Metabolism Pathways of Bentazone Potentially Regulated by Metabolic Enzymes in Rice. Journal of Agricultural and Food Chemistry, 71(29), 11204–11216. [Link]

-

Wang, H., Lu, S., Zheng, Y., Liu, Y., Zhang, J., & Li, J. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 95, 451–462. [Link]

-

Unknown. (n.d.). Bentazon Degradation in Soil: Influence of Tillage and History of Bentazon Application. USDA ARS. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

-

Zaib, S., Imtiaz, K., Ibrar, A., Al-Harrasi, A., & Al-Rawahi, A. (2024). Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases. International Journal of Biological Macromolecules, 269(Pt 2), 132748. [Link]

-